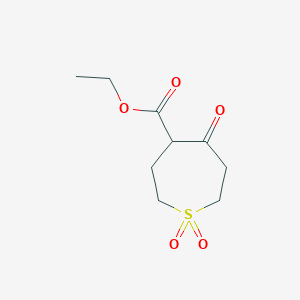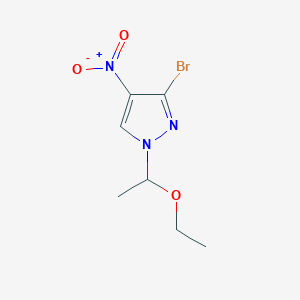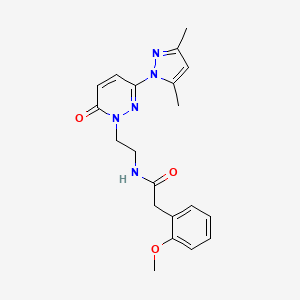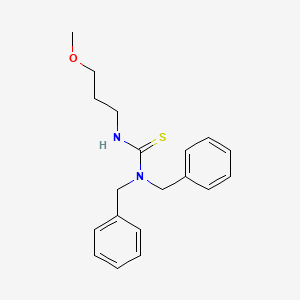![molecular formula C7H4ClF3O2S B2842568 Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- CAS No. 1228781-84-7](/img/structure/B2842568.png)
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- is a chemical compound characterized by the presence of a benzene ring substituted with a chlorodifluoromethylsulfonyl group and a fluorine atom
Méthodes De Préparation
The synthesis of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- typically involves the introduction of the chlorodifluoromethylsulfonyl group onto a benzene ring followed by the substitution of a hydrogen atom with a fluorine atom. One common method involves the use of difluoromethylation reagents and sulfonyl chlorides under specific reaction conditions. Industrial production methods may involve large-scale reactions using optimized catalysts and controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorodifluoromethylsulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cross-Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- involves its ability to participate in various chemical reactions due to the presence of the reactive chlorodifluoromethylsulfonyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug synthesis or polymer production.
Comparaison Avec Des Composés Similaires
Similar compounds to Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- include:
(Chlorodifluoromethyl)sulfonylbenzene: This compound has a similar structure but lacks the fluorine atom, making it less reactive in certain chemical reactions.
Difluoromethylsulfonylbenzene: Another related compound that differs in the positioning of the substituents on the benzene ring.
The uniqueness of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]sulfonyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVIICBRVNXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl}piperazine](/img/structure/B2842489.png)



![2-Methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2842494.png)
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)

![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2842500.png)
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)
![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)
